6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane
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Overview
Description
6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane is a synthetic organic compound characterized by a spirocyclic structure. The compound features a bromomethyl group and two fluorine atoms attached to a heptane ring system. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane typically involves the reaction of a suitable precursor with bromine and fluorine-containing reagents. One common method includes the bromination of a spirocyclic precursor followed by fluorination under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and other reduced hydrocarbons.
Scientific Research Applications
6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the fluorine atoms influence the compound’s electronic properties, enhancing its reactivity. The spirocyclic structure provides steric hindrance, affecting the compound’s interaction with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane: Similar structure but with methyl groups instead of fluorine atoms.
6-Amino-2-thiaspiro[3.3]heptane hydrochloride: Contains an amino group and sulfur atom, offering different reactivity and applications .
Uniqueness
6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane is unique due to its combination of bromomethyl and difluoro groups, which impart distinct electronic and steric properties. These features make it particularly useful in reactions requiring high reactivity and selectivity .
Properties
IUPAC Name |
6-(bromomethyl)-2,2-difluorospiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2/c9-3-6-1-7(2-6)4-8(10,11)5-7/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKGYNMRXNVZQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287283-50-3 |
Source
|
Record name | 6-(bromomethyl)-2,2-difluorospiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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